molecular formula C5H8N4O2 B7809654 5-amino-3-methoxy-1H-pyrazole-4-carboxamide

5-amino-3-methoxy-1H-pyrazole-4-carboxamide

Cat. No.: B7809654
M. Wt: 156.14 g/mol
InChI Key: IYCFIZNNSUHJFR-UHFFFAOYSA-N
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Description

The compound with the identifier “5-amino-3-methoxy-1H-pyrazole-4-carboxamide” is a chemical entity that has garnered interest in various scientific fields

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-amino-3-methoxy-1H-pyrazole-4-carboxamide involves multiple steps, each requiring specific reaction conditions. The process typically begins with the selection of appropriate starting materials, followed by a series of chemical reactions including condensation, cyclization, and functional group modifications. Each step is carefully controlled to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods

In an industrial setting, the production of this compound is scaled up using optimized synthetic routes. This involves the use of large reactors, precise temperature control, and efficient purification techniques. The goal is to produce the compound in bulk quantities while maintaining consistency in quality.

Chemical Reactions Analysis

Types of Reactions

5-amino-3-methoxy-1H-pyrazole-4-carboxamide undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

    Reduction: It can also be reduced to yield different reduced forms.

    Substitution: Substitution reactions involving this compound can lead to the formation of various substituted products.

Common Reagents and Conditions

The reactions involving this compound typically require common reagents such as oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and catalysts (e.g., palladium on carbon). The conditions for these reactions vary, including temperature, pressure, and solvent choice.

Major Products

The major products formed from the reactions of this compound depend on the type of reaction and the reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a variety of substituted compounds.

Scientific Research Applications

5-amino-3-methoxy-1H-pyrazole-4-carboxamide has a wide range of applications in scientific research:

    Chemistry: It is used as a reagent in various chemical reactions and as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including its effects on cellular processes and its interactions with biomolecules.

    Medicine: Research is ongoing to explore the potential therapeutic applications of this compound, including its use as a drug candidate for treating specific diseases.

    Industry: In industrial applications, this compound is used in the production of materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism by which 5-amino-3-methoxy-1H-pyrazole-4-carboxamide exerts its effects involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other biomolecules. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved in these interactions are complex and are the subject of ongoing research.

Properties

IUPAC Name

5-amino-3-methoxy-1H-pyrazole-4-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H8N4O2/c1-11-5-2(4(7)10)3(6)8-9-5/h1H3,(H2,7,10)(H3,6,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IYCFIZNNSUHJFR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NNC(=C1C(=O)N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=NNC(=C1C(=O)N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H8N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

156.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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